6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine
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Overview
Description
6-(Methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine is a complex organic compound characterized by its unique molecular structure, which includes a benzo[d]thiazole core with methylsulfonyl and methylthioethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable precursor containing the benzo[d]thiazole core is reacted with methylsulfonyl chloride and methylthioethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a polar aprotic solvent such as dimethylformamide (DMF) is common.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with specific enzymes or receptors can provide insights into biological processes.
Medicine: The compound has potential medicinal applications, such as serving as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact pathways involved would depend on the specific application and the biological system under study.
Comparison with Similar Compounds
6-(Methylsulfonyl)hexyl isothiocyanate: This compound is structurally similar but contains an isothiocyanate group instead of a benzo[d]thiazole core.
Methylsulfonylmethane (MSM): A simpler sulfone compound that lacks the complex aromatic structure of the target compound.
Uniqueness: The uniqueness of 6-(Methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine lies in its intricate molecular structure, which provides it with distinct chemical and biological properties compared to simpler sulfone compounds or isothiocyanates.
Properties
IUPAC Name |
3-(2-methylsulfanylethyl)-6-methylsulfonyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S3/c1-16-6-5-13-9-4-3-8(18(2,14)15)7-10(9)17-11(13)12/h3-4,7,12H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWJEWPYHVSPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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